molecular formula C16H20FN3O3 B2949996 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide CAS No. 894037-96-8

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide

Cat. No. B2949996
CAS RN: 894037-96-8
M. Wt: 321.352
InChI Key: BKNLFNXHDHEDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide, also known as FLNP, is a chemical compound that has been of interest to scientists due to its potential applications in various fields of research.

Mechanism of Action

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide acts as an inhibitor of MAGL and FAS through binding to their active sites. MAGL is an enzyme involved in the breakdown of endocannabinoids, while FAS is involved in the synthesis of fatty acids. Inhibition of these enzymes leads to an increase in endocannabinoid levels and a decrease in fatty acid synthesis, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide depend on the specific application and target enzyme. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders, such as epilepsy, anxiety, and depression. Inhibition of FAS leads to a decrease in the growth and proliferation of cancer cells, making N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide is its specificity for MAGL and FAS, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is its potential toxicity, which may limit its use in vivo.
List of

Future Directions

1. Further studies on the therapeutic potential of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in neurological disorders, such as epilepsy, anxiety, and depression.
2. Development of new drugs targeting MAGL and FAS based on N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide as a lead compound.
3. Investigation of the potential use of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in cancer therapy.
4. Studies on the toxicity and safety of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in vivo.
5. Exploration of the potential of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide as a tool for studying the role of MAGL and FAS in various biological processes.
6. Investigation of the structure-activity relationship of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide and its analogs to optimize its potency and selectivity.
7. Identification of new targets for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide and its analogs based on their chemical structure and mechanism of action.

Synthesis Methods

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorophenylacetic acid with ethyl 4-oxopiperidine-1-carboxylate, followed by the reaction with hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with 3-chloro-1,2-propanediol.

Scientific Research Applications

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders, such as epilepsy, anxiety, and depression.
In cancer research, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide a potential candidate for cancer therapy.
In drug discovery, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been studied as a potential lead compound for the development of new drugs targeting MAGL and FAS.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c17-11-1-3-13(4-2-11)20-10-12(9-15(20)22)18-16(23)19-7-5-14(21)6-8-19/h1-4,12,14,21H,5-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNLFNXHDHEDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.